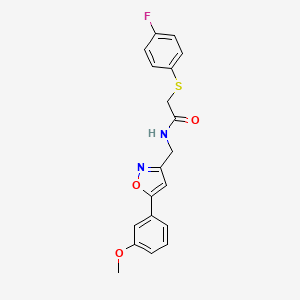

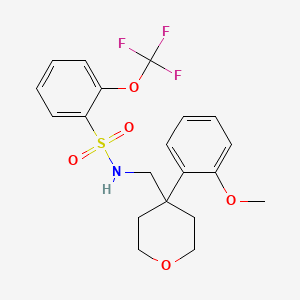

![molecular formula C15H16N2O4S B2891931 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421507-35-8](/img/structure/B2891931.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as BDP, is a compound that has been extensively studied due to its potential therapeutic applications. BDP is a urea-based compound that has been synthesized using various methods, including the reaction of benzo[d][1,3]dioxole with 3-hydroxy-3-(thiophen-2-yl)propylamine.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on synthesizing a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, suggesting applications in enzyme inhibition and possibly in the treatment of conditions like Alzheimer's disease Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.

Synthesis Techniques and Applications

Thalluri et al. (2014) demonstrated the application of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method achieved good yields without racemization under milder conditions, indicating its potential for environmentally friendly and cost-effective synthesis of ureas, which can have broad applications in pharmaceuticals and agrochemicals Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014.

Antioxidant Activity

A recent work by Abd-Almonuim, Mohammed, and Al-khalifa (2020) involved the preparation and characterization of a derivative in a dioxin-ethanol medium showing high antioxidant activities. Such studies contribute to understanding the antioxidant properties of urea derivatives, potentially relevant in designing drugs with antioxidant capabilities Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020.

Enzyme Inhibition for Cancer Therapy

Nammalwar, Meshram, Santhakumari, and Shanware (2007) explored the synthesis of compounds involving the reaction with phenyl thiourea and other agents, aiming at enzyme inhibition which could be relevant in cancer therapy. Such research underscores the importance of urea derivatives in developing therapeutic agents targeting specific enzymes associated with cancer M. Narule, J. Meshram, B. Santhakumari, A. Shanware, 2007.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-11(14-2-1-7-22-14)5-6-16-15(19)17-10-3-4-12-13(8-10)21-9-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKBIJSGHTVAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

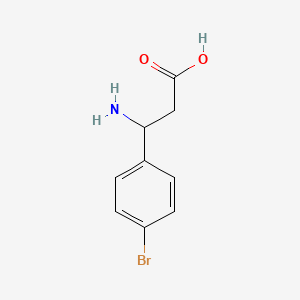

![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891849.png)

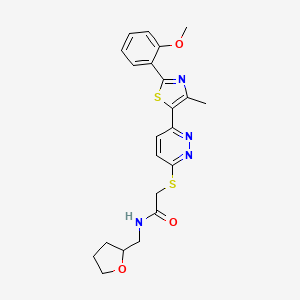

![1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2891855.png)

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzoate](/img/structure/B2891856.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)

![3-(4-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2891862.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)

![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)